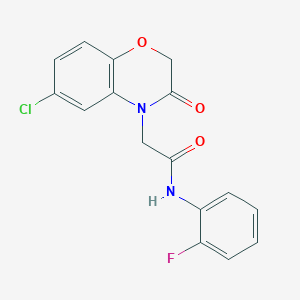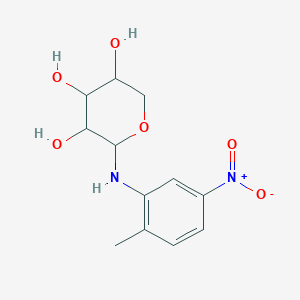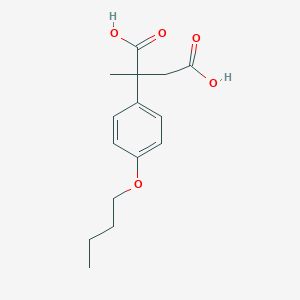![molecular formula C23H14N4O3 B5014004 4-(4-nitrophenyl)-2-phenyl-6H-pyrimido[2,1-b]quinazolin-6-one](/img/structure/B5014004.png)
4-(4-nitrophenyl)-2-phenyl-6H-pyrimido[2,1-b]quinazolin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-nitrophenyl)-2-phenyl-6H-pyrimido[2,1-b]quinazolin-6-one is a derivative of quinazoline, a class of nitrogen-containing heterocycles . Quinazolines and their derivatives have attracted significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules .
Synthesis Analysis
Quinazolin-4(3H)-one, a core structure in the compound, can be synthesized by the reaction of anthranilic acid with excess formamide at 120°C in an open air . This is also known as the Niementowski reaction . Other derivatives of quinazoline can be prepared using starting substrates like 2-aminobenzonitrile with 3-phenyl cinnamoyl chloride .Molecular Structure Analysis
The molecular structure of quinazolin-4(3H)-one derivatives is influenced by the properties of the substituents and their presence and position on one of the cyclic compounds . The interaction between the most potent derivative and α-glucosidase has been analyzed using molecular docking studies .Chemical Reactions Analysis
The mechanism of the reaction involves the formation of an ethoxymethyleneamino derivative or Schiff base followed by cyclocondensation to afford quinazoline 3-oxide . An efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .Physical And Chemical Properties Analysis
The physical and chemical properties of quinazolin-4(3H)-one derivatives can vary depending on the specific substituents and their positions on the cyclic compounds . For instance, 2-styryl-4(3H)-quinazolinone derivatives were prepared using starting substrate 2-aminobenzonitrile with 3-phenyl cinnamoyl chloride .Mecanismo De Acción
Quinazolin-4(3H)-one derivatives have been evaluated against α-glucosidase in vitro . Among them, compound 7b showed the highest α-glucosidase inhibition with an IC50 of 14.4 µM, which was ∼53 times stronger than that of acarbose . The inhibition kinetic studies showed that the inhibitory mechanism of compound 7b was a competitive type towards α-glucosidase .
Direcciones Futuras
The future of quinazolin-4(3H)-one derivatives is promising. New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . The development of new antidiabetes agents is necessary to obtain optimal glycemic control and overcome its complications . Current findings indicate the new potential of quinazolin-4(3H)-ones that could be used for the development of novel agents against diabetes mellitus .
Propiedades
IUPAC Name |
4-(4-nitrophenyl)-2-phenylpyrimido[2,1-b]quinazolin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14N4O3/c28-22-18-8-4-5-9-19(18)24-23-25-20(15-6-2-1-3-7-15)14-21(26(22)23)16-10-12-17(13-11-16)27(29)30/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGWCHCLGDKPKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=NC4=CC=CC=C4C(=O)N3C(=C2)C5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-methoxyphenyl)amino]-2-cyclopenten-1-one](/img/structure/B5013921.png)
![1-[2-(4-fluorophenoxy)ethyl]pyrrolidine oxalate](/img/structure/B5013930.png)
![[1-{[4-chloro-2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B5013935.png)
![diethyl 3-methyl-5-[(tetrahydro-2-furanylcarbonyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B5013943.png)
![N-{3-[(2,4-dichlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5013950.png)

![N,N-diethyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B5013981.png)
![N,N'-[(2-phenyl-4,6-pyrimidinediyl)di-4,1-phenylene]bis[2-(2-thienyl)acetamide]](/img/structure/B5013984.png)
![6-(4-acetyl-1-piperazinyl)-N-benzyl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5013992.png)
![2-{[benzyl(ethyl)amino]methyl}-6-ethoxyphenol](/img/structure/B5013994.png)


![4-[(4-fluorophenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B5014010.png)
![N,2-diethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5014014.png)